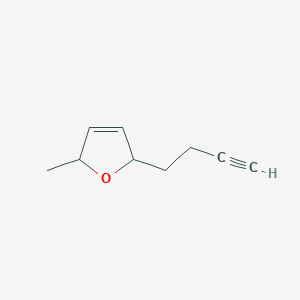

2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran

Description

Properties

CAS No. |

91706-72-8 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

2-but-3-ynyl-5-methyl-2,5-dihydrofuran |

InChI |

InChI=1S/C9H12O/c1-3-4-5-9-7-6-8(2)10-9/h1,6-9H,4-5H2,2H3 |

InChI Key |

QJCKMTGSHHGBIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=CC(O1)CCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran typically involves the reaction of a furan derivative with a but-3-yn-1-yl halide under basic conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where the furan derivative is reacted with but-3-yn-1-yl bromide in the presence of a palladium catalyst and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used for substitution reactions on the furan ring.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Alkenes and alkanes.

Substitution: Halogenated furans and other substituted derivatives.

Scientific Research Applications

Synthetic Applications

The synthesis of 2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran can be achieved through various methods:

- Electrophilic Cyclization : The compound can be synthesized via electrophilic cyclization reactions involving alkynes and furan derivatives. This method has been shown to yield high purity and good yields under mild conditions .

- Base-Promoted Reactions : Utilizing base-promoted domino reactions with β-keto compounds allows for the efficient formation of the dihydrofuran structure .

Biological Applications

Research indicates that derivatives of dihydrofuran compounds, including this compound, exhibit various biological activities:

- Antimicrobial Properties : Some studies have demonstrated that dihydrofuran derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .

- Anti-Cancer Activity : Preliminary investigations suggest that certain dihydrofuran compounds may inhibit liver tumor growth, highlighting their potential in cancer therapy .

- Enzyme Inhibition : Compounds similar to this compound have been identified as inhibitors of enzymes such as α-glucosidase and NF-kB, which are relevant in metabolic disorders and inflammatory diseases .

Material Science Applications

The unique chemical structure of this compound lends itself to applications in material science:

- Polymer Chemistry : The compound can be utilized as a monomer in polymer synthesis, leading to materials with tailored properties for specific applications such as coatings and adhesives.

- Photochromic Materials : Research has indicated that certain dihydrofuran derivatives exhibit photochromic properties when incorporated into polymer matrices, enabling their use in smart materials that respond to light .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Antimicrobial Activity

A study conducted on a series of dihydrofuran derivatives revealed that this compound exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes.

Case Study 2: Polymer Synthesis

In a recent investigation into polymer composites, researchers synthesized a copolymer using 2-(But-3-yn-1-y)-5-methyl-2,5-dihydrofuran as a monomer. The resulting material showed enhanced thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism by which 2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran exerts its effects depends on the specific reactions it undergoes. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The alkyne group can participate in cycloaddition reactions, while the furan ring can undergo electrophilic substitution, affecting biological pathways and chemical processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran and related compounds:

*Inferred based on structural analysis.

Reactivity and Functional Group Analysis

- Alkyne Reactivity : The but-3-yn-1-yl group in the target compound enables reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This distinguishes it from analogs like 5-methyl-2,3-dihydrofuran (lacking reactive π-bonds) and TCF derivatives (focused on electron withdrawal) .

- Electron Effects: Unlike TCF derivatives with cyano/trifluoromethyl groups, the target compound’s alkyne is less electron-withdrawing. However, the sp-hybridized carbon in the alkyne may still influence conjugation in π-systems, albeit differently than cyanos .

Physical and Thermodynamic Properties

- Boiling Point/Solubility: The larger butynyl substituent likely increases hydrophobicity compared to 5-methyl-2,3-dihydrofuran (84.11 g/mol), which is more volatile. TCF derivatives, with polar cyano groups, exhibit higher solubility in polar solvents .

Biological Activity

2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₈H₈O

- Molecular Weight : 136.15 g/mol

- IUPAC Name : this compound

This compound features a furan ring substituted with a butynyl group and a methyl group, which contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic methodologies have been explored, including:

- Alkyne Hydrolysis : Utilizing alkyne precursors in the presence of acidic or basic catalysts.

- Cyclization Reactions : Employing cyclization strategies to form the furan ring from linear precursors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of dihydrofuran derivatives, including this compound. The compound has shown activity against various bacterial strains, particularly Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 40 µM |

| Escherichia coli | 70 µM |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Analgesic Activity

In analgesic models, dihydrofuran derivatives have demonstrated significant pain-relieving effects. For instance, derivatives similar to this compound were tested using various pain models (hot plate test, writhing test), revealing effective analgesic properties comparable to standard analgesics like morphine .

| Test Model | ED50 (mg/kg) | Reference Compound |

|---|---|---|

| Hot Plate | 1.34 | Morphine |

| Writhing Test | 0.79 | Acetylsalicylic Acid |

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented, indicating that they may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. This could be particularly relevant for conditions such as arthritis or other inflammatory diseases .

Case Studies

Several case studies have explored the therapeutic potential of dihydrofuran derivatives:

- Study on Antimicrobial Efficacy : A study examined the efficacy of various dihydrofuran derivatives against multi-drug resistant strains of bacteria. The results indicated that certain modifications to the dihydrofuran structure enhance antimicrobial potency significantly .

- Pain Management Trials : Clinical trials involving dihydrofuran derivatives showed promise in managing chronic pain conditions, with participants reporting reduced pain levels and improved quality of life .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via [3,3]-sigmatropic rearrangements or cyclization reactions. For example, cascade reactions involving alkynyl precursors and dihydrofuran intermediates under anhydrous conditions (e.g., THF with NaH as a base) are commonly employed . Solvent choice (e.g., hexafluoropropanol) and catalysts (e.g., dichlorodicyanobenzoquinone) significantly impact reaction efficiency and stereochemical outcomes. Optimization typically involves monitoring reaction progress via TLC or GC-MS and adjusting temperature (0°C to reflux) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

- Methodological Answer : X-ray crystallography is the gold standard for resolving 3D molecular geometry, particularly for verifying dihydrofuran ring conformation and substituent positioning . Complementary techniques include:

- NMR : H and C NMR to confirm proton environments and carbon connectivity.

- HRMS : High-resolution mass spectrometry for molecular formula validation.

- IR : To identify functional groups like alkyne stretches (~2100 cm) .

Q. What are the key thermodynamic properties of this compound, and how are they experimentally determined?

- Methodological Answer : Thermodynamic stability and enthalpy of formation can be derived via calorimetry (e.g., bomb calorimetry) or computational methods (DFT calculations). Studies on analogous dihydrofurans report standard molar enthalpies of formation using gas-phase experiments and group contribution models .

Advanced Research Questions

Q. How can contradictions in crystallographic data for dihydrofuran derivatives be resolved?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., dihydrofuran ring puckering) may arise from polymorphism or dynamic disorder. Strategies include:

- Multi-temperature crystallography : To assess thermal motion effects.

- Hirshfeld surface analysis : For evaluating intermolecular interactions influencing packing .

- Complementary spectroscopy : Solid-state NMR to cross-validate crystallographic findings .

Q. What mechanistic insights explain byproduct formation during the synthesis of alkynyl-dihydrofuran derivatives?

- Methodological Answer : Byproducts often arise from competing pathways, such as over-oxidation or alkyne dimerization. Mechanistic studies using isotopic labeling (e.g., C-tagged alkynes) or kinetic profiling (e.g., in situ FTIR) can identify intermediates. For example, propargyl-allenyl equilibria may lead to undesired side products, requiring strict control of reaction stoichiometry and radical scavengers .

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in Diels-Alder or Huisgen cycloadditions. Solvent effects are incorporated via PCM models, while transition-state analysis (e.g., NEB method) identifies activation barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.